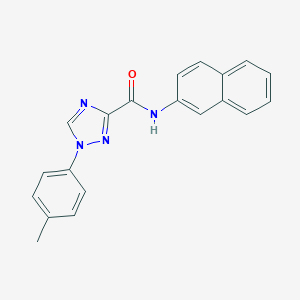![molecular formula C17H12F3N3O B278944 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PTPB" and has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes.
作用機序
PTPB works by inhibiting the activity of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which are enzymes that play a key role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, PTPB can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that PTPB can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, PTPB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, PTPB can starve cancer cells of the nutrients they need to grow and survive.
実験室実験の利点と制限
One advantage of using PTPB in lab experiments is that it is a highly specific inhibitor of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which allows researchers to target specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has shown promise in enhancing the efficacy of existing chemotherapy drugs, which could lead to more effective cancer treatments. However, one limitation of using PTPB in lab experiments is that it may have off-target effects on other cellular processes, which could lead to unintended consequences.
将来の方向性
There are several potential future directions for research on PTPB. One area of interest is the development of more potent and selective PTP inhibitors that could be used in cancer treatment. Additionally, researchers are exploring the use of PTPB in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in other diseases, such as diabetes and autoimmune disorders, which could lead to new therapeutic applications for PTP inhibitors like PTPB.
合成法
The synthesis of PTPB involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide as the final product.
科学的研究の応用
PTPB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that PTPB can inhibit the growth and proliferation of cancer cells by targeting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
特性
製品名 |
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
分子式 |
C17H12F3N3O |
分子量 |
331.29 g/mol |
IUPAC名 |
4-pyrazol-1-yl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-6-14(7-5-13)22-16(24)12-2-8-15(9-3-12)23-11-1-10-21-23/h1-11H,(H,22,24) |
InChIキー |
KNAMFHMBWFMAJA-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)


